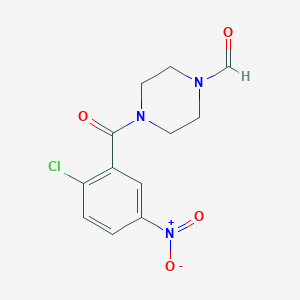
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a piperazine derivative that possesses a nitro and chloro substituent on the benzene ring. The synthesis of this compound involves the reaction of 2-chloro-5-nitrobenzoic acid with piperazine in the presence of a suitable reagent.
作用机制
The mechanism of action of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed that the nitro and chloro substituents on the benzene ring play a crucial role in its biological activity. The nitro group is known to exhibit antibacterial and antifungal activity by interfering with the electron transport chain in microorganisms. The chloro group is also known to enhance the antibacterial and antifungal activity of the compound by increasing its lipophilicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde have been extensively studied. This compound has been shown to inhibit the growth of various microorganisms by interfering with their electron transport chain. It has also been reported to induce apoptosis in cancer cells by activating caspase-mediated pathways. Moreover, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development.
实验室实验的优点和局限性
The advantages of using 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde in lab experiments include its high yield and purity, potent antibacterial and antifungal activity, and low toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research and development of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde. One potential direction is the optimization of its chemical structure to enhance its biological activity and pharmacokinetics. Another direction is the development of new drugs based on the scaffold of this compound. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and agriculture.
合成方法
The synthesis of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde involves the reaction of 2-chloro-5-nitrobenzoic acid with piperazine in the presence of a suitable reagent. The reaction is carried out under reflux conditions for a specific period of time, and the resulting product is purified by recrystallization. The yield of this synthesis method is reported to be high, and the purity of the final product is also high.
科学研究应用
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent antibacterial and antifungal activity against a wide range of microorganisms. It has also been reported to possess anticancer activity against various cancer cell lines. Moreover, this compound has been studied for its potential as a scaffold for the development of new drugs.
属性
IUPAC Name |
4-(2-chloro-5-nitrobenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4/c13-11-2-1-9(16(19)20)7-10(11)12(18)15-5-3-14(8-17)4-6-15/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCUIZKNCAFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-5-nitrophenyl)carbonyl]piperazine-1-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

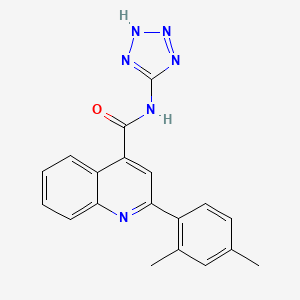
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)
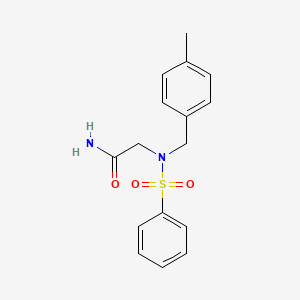
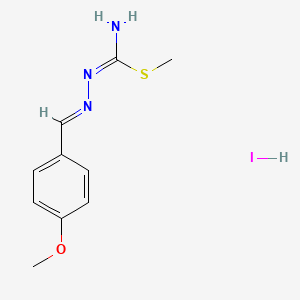
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)

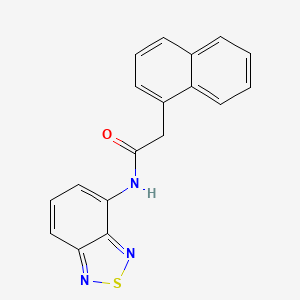
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)